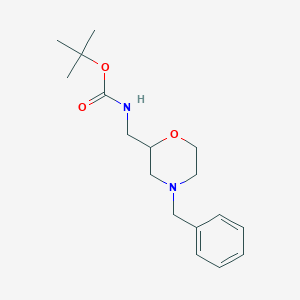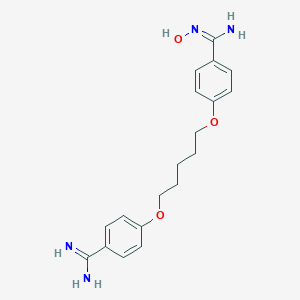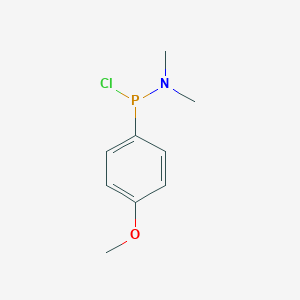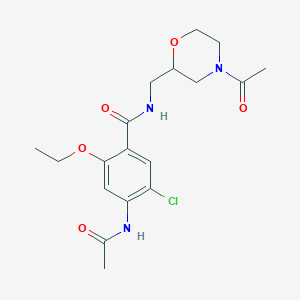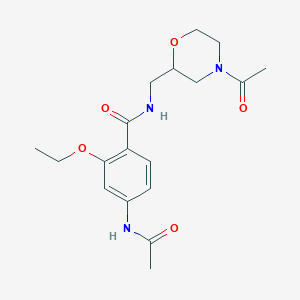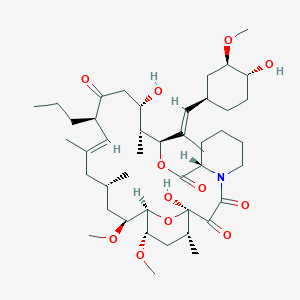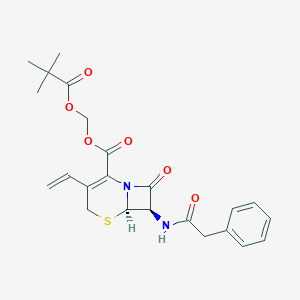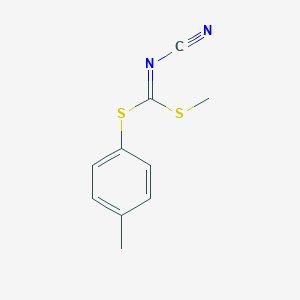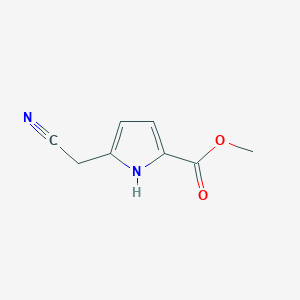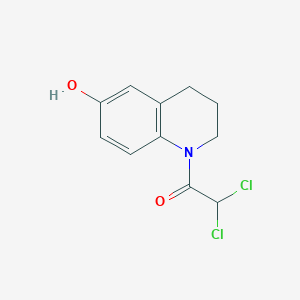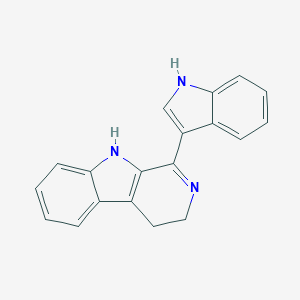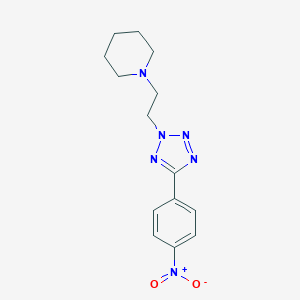
Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. The compound is synthesized through a complex process involving various chemical reactions.
Mecanismo De Acción
The mechanism of action of Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate is not fully understood. However, it has been shown to have an effect on the GABA and glutamate systems. Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate has been shown to enhance the activity of GABA receptors and inhibit the activity of glutamate receptors. This leads to an overall decrease in neuronal activity.
Efectos Bioquímicos Y Fisiológicos
Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate has been shown to have a number of biochemical and physiological effects. The compound has been shown to decrease the frequency and amplitude of spontaneous excitatory postsynaptic currents (EPSCs) in hippocampal neurons. Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate has also been shown to decrease the amplitude of evoked EPSCs. These effects suggest that Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate has an inhibitory effect on neuronal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate has a number of advantages for lab experiments. The compound is relatively easy to synthesize and is commercially available. Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate has also been shown to have a high degree of selectivity for GABA and glutamate receptors. However, there are also limitations to the use of Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate in lab experiments. The compound has a short half-life and can be rapidly metabolized in vivo. This can make it difficult to study the long-term effects of the compound.
Direcciones Futuras
There are a number of future directions for research on Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate. One area of research is in the development of new compounds that have similar effects on the GABA and glutamate systems. These compounds could have improved pharmacokinetic properties and could be used to study the long-term effects of GABA and glutamate modulation. Another area of research is in the development of new techniques for studying the effects of Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate on neuronal activity. These techniques could include the use of optogenetics and calcium imaging to study the effects of the compound on specific neuronal populations. Finally, research could focus on the potential therapeutic applications of Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate in the treatment of neurological disorders such as epilepsy and schizophrenia.
Conclusion:
Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate is a compound that has potential applications in scientific research. The compound has been shown to have an effect on the GABA and glutamate systems and has potential applications in the study of neurological disorders. Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate has advantages and limitations for lab experiments, and there are a number of future directions for research on the compound.
Métodos De Síntesis
The synthesis of Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate involves a series of chemical reactions. The starting materials for the synthesis are 4-nitrophenylhydrazine, ethyl acetoacetate, and sodium azide. The first step involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate is then reacted with sodium azide to form a tetrazole intermediate. Finally, the tetrazole intermediate is reacted with piperidine to form Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate.
Aplicaciones Científicas De Investigación
Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate has potential applications in scientific research. One of the main areas of research is in the field of neuroscience. The compound has been shown to have an effect on the gamma-aminobutyric acid (GABA) system, which is involved in the regulation of neuronal activity. Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate has also been shown to have an effect on the glutamate system, which is involved in the regulation of synaptic plasticity. These effects make Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate a potential tool for studying the mechanisms of neurological disorders such as epilepsy and schizophrenia.
Propiedades
Número CAS |
158553-38-9 |
|---|---|
Nombre del producto |
Piperidine, 1-(2-(5-(4-nitrophenyl)-2H-tetrazol-2-yl)ethyl)-, hydrate |
Fórmula molecular |
C14H18N6O2 |
Peso molecular |
302.33 g/mol |
Nombre IUPAC |
1-[2-[5-(4-nitrophenyl)tetrazol-2-yl]ethyl]piperidine |
InChI |
InChI=1S/C14H18N6O2/c21-20(22)13-6-4-12(5-7-13)14-15-17-19(16-14)11-10-18-8-2-1-3-9-18/h4-7H,1-3,8-11H2 |
Clave InChI |
RCJZNRNDFJKGSV-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCN2N=C(N=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1CCN(CC1)CCN2N=C(N=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Otros números CAS |
158553-38-9 |
Sinónimos |
2-(2-Piperidinoethyl)-5-(4-nitrophenyl)tetrazole hydrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




